Hafnium;nickel

Catalog No.
S15312795
CAS No.
12315-69-4
M.F
Hf2Ni
M. Wt
415.67 g/mol
Availability
In Stock
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Hafnium;nickel

CAS Number

12315-69-4

Product Name

Hafnium;nickel

IUPAC Name

hafnium;nickel

Molecular Formula

Hf2Ni

Molecular Weight

415.67 g/mol

InChI

InChI=1S/2Hf.Ni

InChI Key

SXKVTXHZPKZCQX-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Hf].[Hf]

Hafnium is a lustrous, silvery-gray transition metal with the atomic number 72. It is known for its high melting point of 2,233 °C and excellent corrosion resistance, making it suitable for extreme environments. Hafnium is chemically similar to zirconium due to their analogous valence electron configurations, which leads to similar chemical properties. It typically exists in a hexagonal close-packed crystal structure at room temperature and can transition to a body-centered cubic structure at higher temperatures .

Nickel, on the other hand, is a silvery-white metal with the atomic number 28, known for its ductility, resistance to corrosion, and ability to form alloys. When combined as nickel-hafnium alloy, the properties of both metals are enhanced, particularly in high-temperature applications .

The synthesis of nickel-hafnium alloys typically involves metallurgical processes such as:

  • Master Alloy Production: Nickel-hafnium master alloys are produced by melting hafnium with nickel in controlled environments to ensure uniform distribution of hafnium within the nickel matrix.
  • Powder Metallurgy: This method involves mixing hafnium and nickel powders followed by compaction and sintering at high temperatures.
  • Vacuum Induction Melting: This technique allows for precise control over the alloy composition and minimizes contamination during the melting process .

ZirconiumSimilar reactivity; used in nuclear applicationsNuclear reactors, ceramicsTitaniumLightweight; excellent corrosion resistanceAerospace, medical implantsTantalumHigh melting point; excellent biocompatibilityMedical devices, electronicsNiobiumSuperconducting properties; used in alloysAerospace componentsMolybdenum-Hafnium CarbideExtremely high melting point (3,890 °C)Aerospace applications

Hafnium's unique ability to absorb neutrons effectively distinguishes it from these similar compounds, particularly in nuclear applications where neutron capture is critical. Its role as an alloying agent enhances the performance of nickel-based superalloys significantly compared to others like zirconium or titanium .

Research on nickel-hafnium interactions primarily focuses on their mechanical properties when combined. Studies indicate that hafnium improves the grain boundary strength of nickel-based superalloys, leading to enhanced creep ductility and rupture lifetime under extreme conditions. Additionally, the presence of hafnium helps mitigate oxidation rates of nickel at elevated temperatures .

Advanced Fabrication Techniques for Grain Boundary-Engineered Alloys

The development of advanced fabrication techniques for grain boundary-engineered nickel-hafnium master alloys represents a critical advancement in superalloy technology. Grain boundary engineering has emerged as a fundamental approach to enhance the mechanical properties and service life of nickel-based superalloys through the introduction of twin boundaries [1]. The strategic manipulation of grain boundary character distribution enables significant improvements in creep resistance, fatigue life, and overall structural integrity of high-temperature components.

Vacuum induction melting represents the primary fabrication technique for producing high-quality nickel-hafnium master alloys. The process involves precise control of melting parameters, including temperature profiles ranging from 1350 to 1600 degrees Celsius, with typical processing occurring at 1400 to 1500 degrees Celsius [2]. The vacuum environment, maintained at pressures between 0.1 to 50 Pascal, ensures minimal contamination and optimal chemical homogeneity throughout the alloy matrix [2].

The fabrication process begins with careful preparation of raw materials, typically consisting of 78 to 94 percent hafnium sponge with the balance being nickel [3]. Raw material preparation includes vacuum drying at temperatures of 100 to 180 degrees Celsius for 12 to 24 hours to eliminate moisture and volatile contaminants [2]. This preliminary treatment is essential for achieving the desired chemical composition and minimizing gas inclusions in the final product.

Advanced vacuum arc melting techniques have demonstrated superior capabilities in producing hafnium-nickel master alloys with reduced impurity levels. Research conducted on hafnium-nickel master alloy production using vacuum arc furnaces with nonconsumable electrodes has shown significant improvements in alloy quality compared to conventional methods [4]. The total content of impurities, oxygen, and nitrogen gases in master alloys produced through this technique is substantially lower than those achieved through traditional serial production methods [4].

ParameterVacuum Induction MeltingVacuum Arc Melting
Processing Temperature1400-1500°C1350-1600°C
Vacuum Level0.1-50 Pa1×10⁻³ Pa
Hafnium Content78-94%87-90%
Total Impurities<0.5%<0.2%
Processing Time60-120 minutes30-90 minutes

The implementation of electron beam melting technology has further advanced the fabrication capabilities for hafnium-nickel master alloys. Electron beam melting furnaces operating at beam powers of 60 kilowatts with accelerating voltages of 24 kilovolts provide exceptional control over the melting process [5]. The operating vacuum pressure of 1×10⁻³ Pascal ensures superior purification compared to conventional melting techniques [5].

Grain boundary engineering in hafnium-nickel systems requires precise control of thermal processing parameters to achieve desired twin boundary fractions. High-temperature annealing treatments can produce up to 73 percent twin boundaries in nickel-based alloys, significantly enhancing their mechanical properties [1]. The coherent twin boundaries exhibit lower interfacial surface energy and higher resistance to crack initiation and extension, providing substantial improvements in material performance [1].

The microstructural evolution during fabrication involves complex phase transformations and grain boundary modifications. Hafnium additions influence the solidification behavior by reducing the liquidus temperature and modifying the precipitation sequence of primary phases [6]. The final region of carbide formation occurs where dendrites are pushed into the paste region during solidification, with hafnium concentrations reaching approximately 30 percent in these areas [6].

Melt Processing Challenges: Reactive Element Interactions and Crucible Compatibility

The processing of hafnium-nickel master alloys presents significant challenges due to the highly reactive nature of hafnium and its interactions with crucible materials. Hafnium's exceptional reactivity with oxygen-containing compounds necessitates careful selection of crucible materials and precise control of atmospheric conditions during melting operations [7].

Crucible compatibility represents one of the most critical aspects of hafnium-nickel alloy processing. Traditional oxide crucible materials, including aluminum oxide and magnesium oxide, react extensively with hafnium-containing melts [7]. Hafnium, being a more powerful deoxidizer than aluminum, directly reduces aluminum oxide to form hafnium dioxide, leading to the formation of detrimental inclusions in the final alloy [7]. These reactions occur according to the following mechanisms at typical processing temperatures of 1500 degrees Celsius under vacuum conditions of 5 to 8×10⁻³ torr [7].

Research on crucible-melt interactions has revealed that zirconia-based crucible materials stabilized with calcium oxide provide superior compatibility for hafnium-nickel alloy processing [3]. The zirconia surface layer ceramic shell demonstrates exceptional resistance to chemical attack while maintaining structural integrity throughout the melting cycle [3]. This crucible system enables successful processing of hafnium-nickel alloys with minimal contamination and reduced inclusion formation [3].

Crucible MaterialCompatibility RatingReaction ProductsProcessing Temperature Limit
Aluminum OxidePoorHafnium Dioxide1400°C
Magnesium OxideModerateMixed Oxides1450°C
Zirconia (CaO stabilized)ExcellentMinimal Reaction1600°C
Yttrium OxideExcellentNo Reaction1650°C

Yttrium oxide crucibles have emerged as the optimal choice for processing hafnium-containing alloys due to their exceptional chemical stability and purification properties [8]. These crucibles exhibit minimal interfacial reactions with hafnium-nickel melts and provide superior desulfurization capabilities [8]. The use of yttrium oxide crucibles results in significant reductions in sulfur content, from initial levels of 5.03 parts per million to final concentrations of 1.36 parts per million when processing hafnium-containing alloys [8].

The reactive element interactions extend beyond crucible compatibility to include atmospheric control requirements. Hafnium's high affinity for oxygen, nitrogen, and hydrogen necessitates ultra-high vacuum conditions or controlled inert atmospheres during processing [9]. The mechanical properties of hafnium are significantly influenced by interstitial impurities, particularly oxygen and nitrogen [9]. Oxygen content variations from 0.005 to 0.045 weight percent result in ultimate tensile strength increases from 440 to 520 megapascals [9].

Temperature control during melt processing requires precise management of thermal profiles to prevent excessive hafnium oxidation while ensuring complete dissolution of alloying elements. The melting sequence typically involves initial heating to 1350 degrees Celsius for base metal dissolution, followed by temperature increases to 1500 to 1550 degrees Celsius for hafnium addition and homogenization [2]. Refining periods of 120 seconds at elevated temperatures ensure complete chemical homogenization while minimizing exposure time to prevent excessive hafnium loss [2].

The formation of hafnium-containing inclusions represents a persistent challenge in melt processing operations. These inclusions manifest in various morphologies, including wormy, crab-like, and rock-like structures, indicating multiple formation mechanisms [7]. The clustering of hafnium dioxide particles suggests their origin as individual precipitates that subsequently agglomerate during solidification [7].

Microsegregation Control Strategies in Directional Solidification Systems

Microsegregation control in hafnium-nickel directional solidification systems requires sophisticated understanding of solute partitioning behavior and thermal gradient management. The solidification of hafnium-containing nickel-based alloys proceeds through complex sequences involving primary gamma phase formation, carbide precipitation, and eutectic reactions [10]. Effective microsegregation control strategies focus on manipulating cooling rates, thermal gradients, and solidification parameters to achieve uniform chemical distribution.

Directional solidification techniques provide superior control over microsegregation compared to conventional casting methods. The establishment of controlled thermal gradients enables precise management of solute redistribution during solidification [11]. Primary strategies include adjustment of cooling rates, implementation of stirring or electromagnetic processing, grain refinement techniques, and optimization of directional solidification parameters [11].

Cooling rate control represents the fundamental approach to microsegregation mitigation in hafnium-nickel systems. Research has demonstrated that dendrite arm spacing varies significantly with cooling rate, decreasing from 200 micrometers at 2.5 Kelvin per minute to 100 micrometers at 20 Kelvin per minute [12]. The refinement of dendrite structure through increased cooling rates results in reduced microsegregation length scales and improved chemical homogeneity [12].

Cooling Rate (K/min)Primary Dendrite Spacing (μm)Secondary Dendrite Spacing (μm)Microsegregation Index
2.5200750.85
5.0175600.72
10.0150450.58
20.0100300.41

Withdrawal rate optimization in directional solidification systems directly influences dendrite morphology and microsegregation characteristics. Studies on directionally solidified alloys have shown that primary dendrite arm spacing decreases from 187.6 micrometers to 118.2 micrometers as withdrawal rates increase from 50 to 500 micrometers per second [13]. Simultaneously, secondary dendrite arm spacing reduces from 30.7 to 16.5 micrometers under the same conditions [13].

The hafnium distribution during directional solidification exhibits characteristic patterns related to its low diffusion coefficient and high partitioning tendency. Hafnium concentrates preferentially in the final solidification regions, often reaching concentrations of approximately 30 percent in interdendritic areas [6]. This segregation behavior necessitates careful control of solidification parameters to prevent the formation of hafnium-rich phases that may compromise mechanical properties.

Temperature gradient zone melting effects play a crucial role in microsegregation control during directional solidification of hafnium-nickel alloys. The implementation of controlled thermal gradients enables the redistribution of solutes and reduction of segregation through zone refining mechanisms [11]. This technique proves particularly effective for managing the distribution of low-diffusivity elements such as hafnium.

Electromagnetic stirring techniques provide additional control over microsegregation through enhanced solute mixing within the molten zone. The application of electromagnetic fields induces fluid flow patterns that promote homogeneous distribution of alloying elements [11]. This approach proves especially beneficial for hafnium-nickel systems where natural convection may be insufficient to achieve adequate mixing.

The solidification sequence in hafnium-containing nickel alloys follows a specific pattern: liquid to liquid plus gamma, followed by carbide precipitation, and finally eutectic formation [12]. Each stage presents opportunities for microsegregation control through parameter optimization. The carbide formation stage is particularly critical, as hafnium readily forms stable carbides that can influence the overall segregation pattern [6].

The dendritic growth behavior in hafnium-modified nickel-based superalloys exhibits distinct characteristics under varying cooling conditions, fundamentally influenced by the presence of hafnium as an alloying element. Research demonstrates that hafnium additions significantly modify the solidification dynamics and dendritic morphology development during directional solidification processes [1] [2].

During directional solidification, the dendritic arm spacing in nickel-hafnium systems shows a strong dependence on cooling rate parameters. Experimental investigations reveal that dendrite arm spacing decreases systematically with increasing cooling rates, following established power-law relationships where secondary dendrite arm spacing varies as the inverse cube root of cooling rate [3] [4]. For nickel-based superalloys containing hafnium, the secondary dendrite arm spacing decreases from approximately 200 micrometers at cooling rates of 2.5 Kelvin per minute to 100 micrometers at 20 Kelvin per minute [3].

The dendritic growth kinetics in hafnium-containing systems are particularly influenced by the element's strong partitioning behavior during solidification. Hafnium demonstrates preferential segregation to interdendritic regions due to its low partition coefficient, resulting in concentrated hafnium-rich zones between primary dendrite arms [2]. This segregation pattern directly affects the local solidification conditions and dendrite coarsening mechanisms.

Temperature Gradient Effects on Dendritic Growth

Temperature gradient magnitude plays a crucial role in controlling dendritic morphology in hafnium-modified superalloys. Higher temperature gradients promote more directional dendrite growth and reduce secondary arm development [4]. The solidification rate, defined as the product of temperature gradient and growth velocity, emerges as a more accurate predictor of final dendrite arm spacing than cooling rate alone in these systems [4].

Hafnium Influence on Coarsening Kinetics

Hafnium additions modify the dendrite coarsening behavior through several mechanisms. The element influences the kinetics of dendrite coarsening processes, though the overall effect on solution kinetics and properties cannot be predicted directly from simple compositional considerations [5]. Hafnium segregation creates local concentration gradients that affect diffusion-controlled coarsening rates and the dissolution of smaller dendrite arms during solidification.

The coarsening process in hafnium-bearing systems follows modified Lifshitz-Slyozov-Wagner kinetics, where the presence of hafnium alters the interfacial energy balance between the solid-liquid interface and bulk diffusion processes [6]. This results in different coarsening rate constants compared to hafnium-free systems, with typical values ranging from 10^-19 to 10^-23 for lower cooling rates around 3 Kelvin per second [6].

Intermetallic Phase Formation Mechanisms in Hafnium-Modified Systems

The formation of intermetallic phases in hafnium-modified nickel-based superalloys follows complex precipitation sequences that are fundamentally altered by hafnium additions. The binary nickel-hafnium system forms multiple intermediate phases including Ni₃Hf, Ni₅Hf, Ni₇Hf₂, Ni₁₁Hf₉, and other stoichiometric compounds [7] [8].

Primary Phase Formation Sequence

The solidification sequence in hafnium-modified superalloys typically proceeds through the following stages based on thermodynamic analysis and experimental observations [9] [10]:

  • Primary γ-phase formation: Liquid to γ-nickel transformation occurs at temperatures between 1476.88-1521.15 Kelvin
  • Carbide precipitation: Hafnium-rich MC carbides form through the reaction Liquid → γ + MC at 1442.58-1496.56 Kelvin
  • Eutectic γ/γ' formation: Combined eutectic and peritectic reactions at 1418.26-1472.56 Kelvin
  • Secondary γ' precipitation: Solid-state transformation from γ → γ' at 1405.68-1470.29 Kelvin

Hafnium Carbide Formation

Hafnium carbide formation represents a critical aspect of phase development in these systems. Hafnium carbide exhibits extremely high formation temperatures, with powder synthesis typically requiring temperatures between 1800-2000 degrees Celsius [11]. In superalloy systems, hafnium-rich MC carbides precipitate preferentially in interdendritic regions during the early stages of solidification [2] [9].

The formation of hafnium carbides follows the general stoichiometry HfC, though the actual composition often exhibits carbon deficiency expressed as HfCₓ where x ranges from 0.5 to 1.0 [11]. These carbides maintain a cubic rock-salt crystal structure across this composition range and demonstrate exceptional thermal stability.

Intermetallic Phase Transformation Temperatures

Critical transformation temperatures for hafnium-nickel intermetallic phases have been established through phase diagram analysis [8]. Key invariant reactions include:

  • Ni₃Hf formation at 1355.3 degrees Celsius through the reaction: Liquid + Ni₇Hf₂ → Ni₃Hf
  • Ni₁₁Hf₉ formation at 1339.7 degrees Celsius: Liquid + NiHf → Ni₁₁Hf₉
  • Ni₅Hf formation at 1234.9 degrees Celsius: Liquid + Ni₇Hf₂ → Ni₅Hf

Phase Stability and Decomposition

The stability of hafnium-containing intermetallic phases depends strongly on temperature and local composition. Research indicates that hafnium initially partitions to the gamma-prime phase during early precipitation but subsequently redistributes to the gamma matrix at lower temperatures [12]. This unusual partitioning reversal is significant for understanding the complete role of hafnium in superalloy strengthening mechanisms.

Long-term thermal exposure studies demonstrate that hafnium-containing phases undergo gradual transformation and coarsening processes. The precipitation of secondary phases such as Ni₅Hf becomes more pronounced during extended aging treatments, particularly at intermediate temperatures where diffusion rates allow sufficient atomic mobility for phase transformation [13].

Hafnium-Induced Modifications to γ/γ' Microstructure Architecture

Hafnium additions produce profound modifications to the characteristic γ/γ' microstructure architecture that defines the mechanical properties of nickel-based superalloys. These modifications encompass changes in γ' morphology, size distribution, volume fraction, and lattice misfit characteristics.

Gamma-Prime Morphology Evolution

The morphology of γ' precipitates undergoes systematic changes with increasing hafnium content. Research on FGH4097 alloy demonstrates that hafnium additions do not significantly alter the morphology of grain boundary γ' phases or tertiary γ' phases, but substantially influence secondary γ' phase morphology [14].

At low hafnium concentrations (0.16 weight percent), secondary γ' phases maintain predominantly cubic morphology. As hafnium content increases to 0.30 weight percent, the secondary γ' phase develops into octahedral cubic and butterfly-like shapes. Further increases to 0.58 weight percent result in mixed cubic and octahedral cubic morphologies, while at 0.89 weight percent hafnium, the morphology returns primarily to cubic form [14].

Size Distribution and Volume Fraction Effects

Hafnium additions influence both the size distribution and volume fraction of γ' precipitates in complex ways. The total γ' volume fraction increases slightly with hafnium content, rising from approximately 61.93 percent in hafnium-free alloys to 62.69 percent at 0.89 weight percent hafnium [14].

The size evolution of different γ' populations shows distinct patterns:

  • Tertiary γ' phases: Maintain stable average sizes of 14-18 nanometers regardless of hafnium content
  • Grain boundary γ' phases: Exhibit sizes ranging from 820-1450 nanometers, with maximum sizes occurring at 0.30 weight percent hafnium
  • Secondary γ' phases: Display sizes from 276-551 nanometers, also maximizing at intermediate hafnium concentrations

Lattice Misfit Modifications

Hafnium incorporation significantly affects the γ/γ' lattice misfit, which directly influences mechanical properties and precipitate stability. The lattice misfit is defined as δ = 2(aγ' - aγ)/(aγ' + aγ), where aγ and aγ' represent the lattice parameters of the matrix and precipitate phases respectively [15] [16].

Hafnium's large atomic radius (compared to nickel) and its partitioning behavior between γ and γ' phases alter the lattice parameters of both phases. Research indicates that hafnium initially partitions to the γ' phase during precipitation but later redistributes to the γ matrix during cooling, creating a complex misfit evolution during thermal processing [12].

Chemical Composition Changes

The chemical composition of γ' phases is systematically modified by hafnium additions. In hafnium-containing systems, the γ' phase composition evolves from (Ni₀.₈₅₂Co₀.₁₄₈)₃(Al₀.₇₈₃Ti₀.₁₂₉Nb₀.₀₈₈) in hafnium-free alloys to (Ni₀.₈₅₇Co₀.₁₄₃)₃(Al₀.₇₆₇Ti₀.₁₂₉Nb₀.₀₈₈Hf₀.₀₁₆) at 0.89 weight percent hafnium [14].

This compositional evolution demonstrates that hafnium progressively replaces aluminum in the γ' structure, with aluminum content decreasing as hafnium content increases. The substitution mechanism affects the γ' stability, solvus temperature, and mechanical properties of the strengthening phase.

Thermal Stability and Coarsening Behavior

Hafnium modifications to the γ/γ' architecture significantly influence thermal stability and coarsening behavior during high-temperature exposure. The presence of hafnium alters the coarsening kinetics by modifying interfacial energies and diffusion coefficients in the system [17].

During long-term aging treatments, hafnium-containing γ' phases demonstrate modified Ostwald ripening behavior. The coarsening rate follows modified kinetics where smaller γ' phases dissolve while solute atoms diffuse into larger precipitates, but the presence of hafnium changes the driving forces for this process through its influence on interfacial tension and elastic strain energy [17].

The total system energy for coarsening in hafnium-modified systems includes contributions from elastic strain energy due to lattice misfit, interfacial energy, and elastic interaction energy between precipitates. Hafnium's effect on lattice parameters directly influences the elastic strain energy component, thereby modifying the overall coarsening behavior compared to hafnium-free systems [17].

Data Tables

Hafnium Content (wt%)γ' Volume Fraction (%)Secondary γ' Size (nm)MC Carbide Content (%)
0.0061.9302760.264
0.1662.0803650.266
0.3062.1805510.270
0.5862.4504850.293
0.8962.6904200.338
Phase TransformationTemperature (°C)Hafnium Mole FractionReaction Type
Ni₃Hf Formation1355.30.2965Liquid + Ni₇Hf₂ → Ni₃Hf
Ni₁₁Hf₉ Formation1339.70.4185Liquid + NiHf → Ni₁₁Hf₉
Ni₅Hf Formation1234.90.1148Liquid + Ni₇Hf₂ → Ni₅Hf
HfC Formation1800-2000VariableHfO₂ + C → HfC
Cooling Rate (K/min)Dendrite Arm Spacing (μm)Solidification Rate EffectCarbide Fraction (%)
2.5200Low1.17
5.0150Moderate0.85
10.0125Moderate-High0.65
20.0100High0.45

Exact Mass

415.82561 g/mol

Monoisotopic Mass

417.82846 g/mol

Heavy Atom Count

3

Dates

Last modified: 08-11-2024

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